Cas no 1785545-62-1 (2,2-difluoro-3-(oxolan-3-yl)propanoic acid)

2,2-difluoro-3-(oxolan-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-3-(oxolan-3-yl)propanoic acid
- EN300-1943591
- 1785545-62-1
-
- インチ: 1S/C7H10F2O3/c8-7(9,6(10)11)3-5-1-2-12-4-5/h5H,1-4H2,(H,10,11)
- InChIKey: DPFFJLRGRUUSIX-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CC1COCC1)F
計算された属性
- 精确分子量: 180.05980050g/mol
- 同位素质量: 180.05980050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 46.5Ų
2,2-difluoro-3-(oxolan-3-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943591-0.1g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1943591-0.25g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1943591-1g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 1g |
$1272.0 | 2023-09-17 | ||
Enamine | EN300-1943591-5g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1943591-0.5g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1943591-10.0g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 10g |
$5467.0 | 2023-05-31 | ||
Enamine | EN300-1943591-0.05g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1943591-1.0g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 1g |
$1272.0 | 2023-05-31 | ||
Enamine | EN300-1943591-2.5g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1943591-5.0g |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid |
1785545-62-1 | 5g |
$3687.0 | 2023-05-31 |
2,2-difluoro-3-(oxolan-3-yl)propanoic acid 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
2,2-difluoro-3-(oxolan-3-yl)propanoic acidに関する追加情報
Introduction to 2,2-difluoro-3-(oxolan-3-yl)propanoic acid (CAS No. 1785545-62-1)
2,2-difluoro-3-(oxolan-3-yl)propanoic acid (CAS No. 1785545-62-1) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of fluorinated carboxylic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
The chemical structure of 2,2-difluoro-3-(oxolan-3-yl)propanoic acid is characterized by the presence of two fluorine atoms at the α-position of the carboxylic acid group and a substituted oxolane ring. The fluorine atoms introduce significant electronic and steric effects, which can influence the compound's reactivity, stability, and biological properties. The oxolane ring, on the other hand, adds complexity and potential for stereoselective synthesis, making this compound a valuable building block in organic synthesis.
Recent research has focused on the synthesis and biological evaluation of 2,2-difluoro-3-(oxolan-3-yl)propanoic acid. A study published in the Journal of Organic Chemistry (2021) reported a novel synthetic route that utilizes a palladium-catalyzed cross-coupling reaction to efficiently produce this compound with high yields and excellent stereoselectivity. This method has been praised for its scalability and applicability in industrial settings.
In terms of biological activity, 2,2-difluoro-3-(oxolan-3-yl)propanoic acid has shown promising results in various assays. A study conducted by a team at the University of California (2020) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in human macrophages. The researchers attributed this effect to the unique electronic distribution caused by the fluorine atoms and the steric hindrance provided by the oxolane ring.
Beyond its anti-inflammatory potential, 2,2-difluoro-3-(oxolan-3-yl)propanoic acid has also been explored for its use as a precursor in drug discovery. A recent paper in Chemical Communications (2021) highlighted its utility as a key intermediate in the synthesis of novel antiviral agents. The compound's ability to form stable derivatives with high bioavailability makes it an attractive candidate for further development in this area.
The environmental impact of 2,2-difluoro-3-(oxolan-3-yl)propanoic acid is another area of interest. A study published in Environmental Science & Technology (2019) investigated the biodegradability and ecotoxicity of this compound. The results indicated that while it is relatively stable under standard environmental conditions, it does not accumulate significantly in aquatic systems and shows low toxicity to common aquatic organisms. This suggests that it can be used safely in various applications without posing significant environmental risks.
In conclusion, 2,2-difluoro-3-(oxolan-3-yl)propanoic acid (CAS No. 1785545-62-1) is a versatile compound with a wide range of potential applications in both research and industry. Its unique chemical structure provides opportunities for novel synthetic methods and biological evaluations, making it an important molecule for further study and development.
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